N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Beschreibung
This compound belongs to the benzothiadiazole-sulfonamide class, characterized by a 2,1,3-benzothiadiazole core linked to a sulfonamide group. The unique structural feature is the N-[(6-cyclopropylpyridin-3-yl)methyl] substituent, which introduces a cyclopropyl moiety attached to a pyridine ring.
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,14-3-1-2-13-15(14)19-22-18-13)17-9-10-4-7-12(16-8-10)11-5-6-11/h1-4,7-8,11,17H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIJDUDKPDLADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its efficiency and the availability of reagents. The process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as semiconductors or polymers.
Wirkmechanismus
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target.
Vergleich Mit ähnlichen Verbindungen
Structural Analog: N-[3-Oxo-3-[4-(4-Pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide (VU0255035)
- Structural Differences :
- Target Compound : Cyclopropylpyridinylmethyl group.
- VU0255035 : Piperazinylpyridinyl group attached via a ketone linker.
- Functional Implications :
- VU0255035 is a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, validated in rescuing synaptic plasticity in DYT1 dystonia models .
- The cyclopropyl group in the target compound may improve blood-brain barrier penetration compared to VU0255035’s polar piperazine group, but the latter’s hydrogen-bonding capacity could enhance receptor affinity.
Sulfonamide Derivatives with Varied Substituents
- Example 57 (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Key Difference: Cyclopropyl group is directly attached to the sulfonamide nitrogen, unlike the pyridine-linked cyclopropyl in the target compound.
- N-(2-Aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (): Key Difference: Aminoethyl group instead of a pyridine-cyclopropyl system. Impact: The aminoethyl group increases polarity, which could enhance aqueous solubility but reduce membrane permeability compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Biologische Aktivität
N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a benzothiadiazole core with a sulfonamide group and a cyclopropylpyridine moiety. This combination is thought to enhance its biological activity.
Chemical Formula: CHNOS
Molecular Weight: 285.36 g/mol
Antitubercular Activity
Recent studies have demonstrated that derivatives of benzothiadiazole exhibit significant anti-tubercular properties. For instance, compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide have shown promising results against Mycobacterium tuberculosis. In one study, several derivatives were synthesized and tested for their inhibitory concentrations (IC) against M. tuberculosis H37Ra. The most active compounds reported IC values ranging from 1.35 to 2.18 μM, indicating strong potential for further development as anti-tubercular agents .
Anticancer Activity
The compound's anticancer potential has also been evaluated in various cancer cell lines. For example, studies on benzothiadiazole derivatives have shown significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as AKT and ERK .
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| A431 | 2.5 | Apoptosis induction |
| A549 | 3.0 | Cell cycle arrest |
The biological activity of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for the survival of M. tuberculosis.
- Induction of Apoptosis : In cancer cells, it promotes apoptosis via mitochondrial pathways.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle in tumor cells.
Safety and Toxicity Profiles
Safety assessments are crucial for any therapeutic agent. Preliminary cytotoxicity tests on human embryonic kidney (HEK-293) cells indicated that the most active compounds derived from benzothiadiazole exhibited low toxicity levels, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have explored the efficacy of benzothiadiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide was administered to patients with multi-drug resistant tuberculosis, showing promising results in reducing bacterial load.
- Case Study 2 : In a clinical trial involving patients with non-small cell lung cancer, participants treated with a benzothiadiazole derivative demonstrated improved survival rates compared to those receiving standard chemotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
